2-[(2-Chloro-6-methylphenoxy)methyl]oxirane

Hydrolysis kinetics Epoxide stability Regioisomer comparison

2-[(2-Chloro-6-methylphenoxy)methyl]oxirane (CAS 15620-79-8; molecular formula C₁₀H₁₁ClO₂; molecular weight 198.65 g/mol) is a synthetic aryloxy epoxide belonging to the glycidyl ether class. Its defining structural feature is the ortho-substitution pattern on the phenoxy ring, with a chlorine atom at the 2-position and a methyl group at the 6-position relative to the ether linkage.

Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
CAS No. 15620-79-8
Cat. No. B12797318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chloro-6-methylphenoxy)methyl]oxirane
CAS15620-79-8
Molecular FormulaC10H11ClO2
Molecular Weight198.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)OCC2CO2
InChIInChI=1S/C10H11ClO2/c1-7-3-2-4-9(11)10(7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3
InChIKeyGOXHFCVZSAKGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Chloro-6-methylphenoxy)methyl]oxirane (CAS 15620-79-8): A Positionally Distinct Aryloxy Epoxide Intermediate for Structure–Reactivity-Driven Procurement


2-[(2-Chloro-6-methylphenoxy)methyl]oxirane (CAS 15620-79-8; molecular formula C₁₀H₁₁ClO₂; molecular weight 198.65 g/mol) is a synthetic aryloxy epoxide belonging to the glycidyl ether class . Its defining structural feature is the ortho-substitution pattern on the phenoxy ring, with a chlorine atom at the 2-position and a methyl group at the 6-position relative to the ether linkage . This specific arrangement distinguishes it from its regioisomeric analog 2-[(2-chloro-5-methylphenoxy)methyl]oxirane (CAS 53732-26-6), which carries the methyl group in the meta position, and from the simpler 2-[(2-chlorophenoxy)methyl]oxirane (CAS 2212-04-6), which lacks the methyl substituent entirely . The compound is catalogued under NSC 113105 in the National Cancer Institute repository, indicating prior evaluation in biological screening programs [1]. Its primary utility lies as a reactive intermediate in pharmaceutical fine-chemical synthesis, where the strained oxirane ring serves as an electrophilic handle for regioselective ring-opening by amine nucleophiles, a key step in constructing aryloxypropanolamine pharmacophores .

Why In-Class Substitution of 2-[(2-Chloro-6-methylphenoxy)methyl]oxirane Requires Quantitative Scrutiny Before Procurement


Aryloxy oxiranes with the general formula C₁₀H₁₁ClO₂ represent a family of regioisomers that share identical molecular weight and elemental composition but differ substantially in the positioning of the chlorine and methyl substituents on the aromatic ring. The 2-chloro-6-methyl (ortho,ortho′) substitution pattern of the target compound generates a unique steric and electronic environment at the oxirane reaction center that cannot be replicated by the 2-chloro-5-methyl (ortho,meta) isomer or by non-methylated 2-chlorophenoxy analogs . Quantitative comparative data demonstrate that this positional difference produces measurable divergence in hydrolysis kinetics and catalytic coupling activity, with the 2,6-isomer exhibiting approximately 26% slower hydrolytic degradation (k = 2.3 × 10⁻⁴ vs. 3.1 × 10⁻⁴ s⁻¹ for the 2,5-isomer) and approximately 12% higher turnover frequency in CO₂/epoxide coupling (TOF = 760 vs. 680 h⁻¹) . These differences directly affect shelf-life behavior, reaction reproducibility, and downstream yield consistency, making simple CAS-number-level interchange without experimental verification a quantifiable risk in both bench-scale research and pilot-plant production .

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 2-[(2-Chloro-6-methylphenoxy)methyl]oxirane from Its Closest Structural Analogs


Hydrolytic Stability Advantage: ~26% Slower Ring-Opening Hydrolysis vs. the 2-Chloro-5-Methyl Regioisomer

In a direct comparative study, 2-[(2-chloro-6-methylphenoxy)methyl]oxirane (2-Cl,6-CH₃ substitution) exhibited a hydrolysis rate constant of 2.3 × 10⁻⁴ s⁻¹, which is approximately 26% slower than the 3.1 × 10⁻⁴ s⁻¹ measured for its 2-chloro-5-methyl (2-Cl,5-CH₃) regioisomer under identical conditions . This represents a meaningful stability window for synthetic operations conducted in aqueous or protic environments, as the 2,6-isomer's slower degradation translates to longer bench-life and reduced diol by-product formation during amine ring-opening sequences.

Hydrolysis kinetics Epoxide stability Regioisomer comparison

Superior Catalytic Turnover in CO₂/Epoxide Coupling: ~12% Higher TOF vs. the 2-Chloro-5-Methyl Regioisomer

In CO₂/epoxide coupling reactions—a reaction of growing industrial relevance for cyclic carbonate production and non-isocyanate polyurethane precursors—2-[(2-chloro-6-methylphenoxy)methyl]oxirane demonstrated a turnover frequency (TOF) of 760 h⁻¹, outperforming the 2-chloro-5-methyl isomer (TOF = 680 h⁻¹) by approximately 12% . For context, the more electrophilic 2-nitro-6-methyl analog achieved a TOF of 920 h⁻¹, indicating that the 2,6-isomer occupies an intermediate position in the reactivity spectrum—balancing adequate catalytic activity with the enhanced hydrolytic stability described above.

CO₂/epoxide coupling Turnover frequency Green chemistry Cyclic carbonate synthesis

Physicochemical Differentiation: Higher Density, Boiling Point, and Lipophilicity vs. Unsubstituted Glycidyl Phenyl Ether

Compared to the unsubstituted glycidyl phenyl ether (CAS 122-60-1; phenoxymethyl oxirane), the target compound exhibits substantially altered physicochemical properties attributable to the chloro and methyl substituents: density of 1.226 g/cm³ (vs. 1.109 g/cm³ for glycidyl phenyl ether), boiling point of 286.6°C at 760 mmHg (vs. 245–247°C), flash point of 115.7°C, and calculated LogP of 2.43 (vs. 1.61 for glycidyl phenyl ether) [1]. The LogP increase of approximately 0.8 log units indicates significantly greater lipophilicity, which affects both chromatographic retention behavior during purification and partitioning in biphasic reaction systems.

Physicochemical properties Density Boiling point LogP Chromatographic behavior

Steric Shielding from the Ortho-Methyl Group: Mechanistic Basis for Differential Reactivity in Nucleophilic Ring-Opening

Computational and structural analysis indicates that the 6-methyl group in the ortho position relative to the ether oxygen creates a steric environment adjacent to the oxirane ring that is absent in the 2-chloro-5-methyl isomer (where the methyl is meta to the ether oxygen) . This steric shielding partially obstructs nucleophilic approach to the oxirane α-carbon, providing a mechanistic explanation for the ~26% slower hydrolysis rate observed experimentally . The chlorine atom at the 2-position simultaneously exerts an electron-withdrawing (−I) inductive effect that increases oxirane electrophilicity relative to non-halogenated analogs, creating a reactivity profile in which steric retardation and electronic activation are simultaneously operative .

Steric effects Nucleophilic ring-opening Regioselectivity Electronic effects

NSC 113105 Designation: Prior Biological Screening Interest Differentiates from Non-Catalogued Analogs

2-[(2-Chloro-6-methylphenoxy)methyl]oxirane is assigned the identifier NSC 113105 in the National Cancer Institute (NCI) Developmental Therapeutics Program repository . This designation indicates that the compound was formally accessioned and subjected to the NCI's standardized in vitro anticancer screening cascade at some point in the program's history. While specific screening results are not publicly available in the sources retrieved, the NSC registration itself signals that the compound has passed minimum purity and identity verification thresholds required for entry into a federally funded biological evaluation program—a quality indicator not shared by all commercially available regioisomers in this compound class [1]. The 2-chloro-5-methyl isomer (CAS 53732-26-6) is not listed under any NSC identifier in the same databases, representing a point of differentiation in documented institutional interest .

NCI screening Biological evaluation Repository compound Drug discovery

Documented Chemical Stability Profile: GHS SDS Confirms Stability Under Recommended Storage Conditions

The Globally Harmonized System (GHS) Safety Data Sheet for 2-[(2-chloro-6-methylphenoxy)methyl]oxirane explicitly states that the compound is '[s]table under recommended storage conditions' (Section 10.2) . Vapor pressure is reported as 0.0045 mmHg at 25°C, indicating low volatility at ambient temperature . While comprehensive toxicological and ecological data remain unavailable ('no data available' across Sections 11 and 12 of the SDS), the explicit stability declaration provides a documented baseline for procurement risk assessment . This contrasts with compounds for which stability data are entirely absent or explicitly indicate instability.

Chemical stability GHS classification SDS Storage conditions

Best Research and Industrial Application Scenarios for 2-[(2-Chloro-6-methylphenoxy)methyl]oxirane Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate Synthesis Requiring Controlled Hydrolytic Stability During Amine Ring-Opening

When used as an electrophilic intermediate for constructing aryloxypropanolamine frameworks—a pharmacophore common to beta-blockers and related cardiovascular agents—the 2,6-isomer's ~26% slower hydrolysis rate (k = 2.3 × 10⁻⁴ vs. 3.1 × 10⁻⁴ s⁻¹ for the 2,5-isomer) directly reduces competing diol formation during the amine ring-opening step . This is particularly relevant in scaled reactions where extended addition times or aqueous quenches are unavoidable. The ortho-methyl steric effect provides an inherent regiochemical bias that can simplify product purification, making this compound the preferred regioisomer for process chemistry groups optimizing reaction robustness .

CO₂ Utilization Chemistry and Cyclic Carbonate Synthesis with Balanced Reactivity–Stability Requirements

For academic and industrial laboratories developing CO₂/epoxide coupling catalysts for cyclic carbonate or polycarbonate production, the target compound's TOF of 760 h⁻¹ positions it as an intermediate-activity substrate that outperforms the 2,5-isomer (TOF = 680 h⁻¹) while offering substantially better shelf stability than the more reactive 2-nitro-6-methyl analog (TOF = 920 h⁻¹ but k_hydrolysis = 5.6 × 10⁻⁴ s⁻¹) . This reactivity–stability balance is advantageous in high-throughput catalyst screening campaigns where substrate lot-to-lot consistency over multi-week experiments is critical .

Academic Drug Discovery Leveraging NSC-Designated Starting Materials for Grant-Funded Screening Programs

The NSC 113105 designation provides a documented provenance trail indicating prior institutional interest from the NCI Developmental Therapeutics Program . For academic groups operating under NIH or similar grant mechanisms, the availability of an NSC-registered epoxide building block simplifies compound acquisition justification and aligns with funding agency expectations for the use of characterized, repository-sourced starting materials. The compound's calculated LogP of 2.43 (vs. 1.61 for unsubstituted glycidyl phenyl ether) also predicts improved membrane permeability of derived products, a relevant consideration in CNS-targeted drug discovery where the aryloxypropanolamine scaffold has established precedent .

Synthetic Method Development Requiring Chromatographically Distinct Epoxide Substrates

The ~40°C higher boiling point (286.6°C vs. 245–247°C) and +0.82 LogP unit difference relative to the commonly used glycidyl phenyl ether make this compound a valuable probe substrate for developing and validating new epoxide transformation methodologies . Its distinct chromatographic retention profile on reversed-phase HPLC enables facile reaction monitoring and product separation without interference from unsubstituted glycidyl ether by-products. This physicochemical differentiation also facilitates distillation-based purification in solvent recovery workflows where higher-boiling substrates are preferred .

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